molecular formula C16H20O6 B8432524 methyl 4-(2-hydroxy-4-(tetrahydro-2H-pyran-2-yloxy)phenyl)-4-oxobutanoate

methyl 4-(2-hydroxy-4-(tetrahydro-2H-pyran-2-yloxy)phenyl)-4-oxobutanoate

Cat. No.: B8432524
M. Wt: 308.33 g/mol
InChI Key: FVHFUSTVGCTQHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(2-hydroxy-4-(tetrahydro-2H-pyran-2-yloxy)phenyl)-4-oxobutanoate is a useful research compound. Its molecular formula is C16H20O6 and its molecular weight is 308.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H20O6

Molecular Weight

308.33 g/mol

IUPAC Name

methyl 4-[2-hydroxy-4-(oxan-2-yloxy)phenyl]-4-oxobutanoate

InChI

InChI=1S/C16H20O6/c1-20-15(19)8-7-13(17)12-6-5-11(10-14(12)18)22-16-4-2-3-9-21-16/h5-6,10,16,18H,2-4,7-9H2,1H3

InChI Key

FVHFUSTVGCTQHU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(=O)C1=C(C=C(C=C1)OC2CCCCO2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 4-(2,4-dihydroxy-6-methyl-phenyl)-4-oxo-butyric acid methyl ester (1.0 g, 4.20 mmol) in dichloromethane (50 mL) was added 3,4-dihydro-2H-pyran (0.38 mL, 8.40 mmol) and pyridium p-toluenesulfonic acid (0.010 g) at room temperature. The resulting mixture was stirred at room temperature for 16 hours then concentrated in vacuo. The residue was purified by silica gel flash column chromatography to give 4-[2-hydroxy-4-(tetrahydro-pyran-2-yloxy)-phenyl]-4-oxo-butyric acid methyl ester (1.1 g, 81%). 1HNMR (400 MHz, CDCl3): 12.40 (s, 1H), 6.95 (s, 1H), 6.90 (s, 1H), 5.90 (br s, 1H), 3.27 (t, J=7.8 Hz, 2H), 2.78 (t, J=7.8 Hz, 2H), 2.30 (s, 3H).
Name
4-(2,4-dihydroxy-6-methyl-phenyl)-4-oxo-butyric acid methyl ester
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.38 mL
Type
reactant
Reaction Step Two
[Compound]
Name
pyridium p-toluenesulfonic acid
Quantity
0.01 g
Type
reactant
Reaction Step Two

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